molecular formula C9H8N2O3 B1626811 2-(4-Methoxy-3-nitrophenyl)acetonitrile CAS No. 56245-07-9

2-(4-Methoxy-3-nitrophenyl)acetonitrile

Cat. No.: B1626811
CAS No.: 56245-07-9
M. Wt: 192.17 g/mol
InChI Key: JKDVPWJWKGREOL-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol. This compound is known for its distinct structure, which includes a methoxy group, a nitro group, and an acetonitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(4-Methoxy-3-nitrophenyl)acetonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-nitrophenyl)acetonitrile typically involves the nitration of 2-(4-methoxyphenyl)acetonitrile. One common method includes dissolving 2-(4-methoxyphenyl)acetonitrile in acetonitrile, followed by the addition of trifluoroacetic acid and potassium nitrate at a low temperature of -10°C. The mixture is then stirred to complete the nitration reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Reagents such as sodium hydroxide or other strong bases can be used to facilitate the substitution of the methoxy group.

Major Products

    Reduction: The major product of the reduction reaction is 2-(4-amino-3-methoxyphenyl)acetonitrile.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)acetonitrile: Similar structure but lacks the methoxy group.

    2-(4-Methoxyphenyl)acetonitrile: Similar structure but lacks the nitro group.

Uniqueness

2-(4-Methoxy-3-nitrophenyl)acetonitrile is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDVPWJWKGREOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480816
Record name 2-(4-methoxy-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56245-07-9
Record name 2-(4-methoxy-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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